2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole
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Overview
Description
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a piperazine ring, a benzo[d]thiazole moiety, and a chlorothiophene sulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to targetCoagulation factor X , which is a vitamin K-dependent glycoprotein that plays a crucial role in blood clotting .
Mode of Action
Compounds that target coagulation factor x typically function by inhibiting the conversion of prothrombin to thrombin, thereby affecting the blood clotting process .
Biochemical Pathways
Given its potential target, it may influence the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Result of Action
If it acts on coagulation factor x as suggested, it could potentially inhibit blood clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the benzo[d]thiazole intermediate with piperazine, often in the presence of a suitable catalyst.
Attachment of the chlorothiophene sulfonyl group: This is typically done through a sulfonylation reaction, where the chlorothiophene moiety is introduced using reagents like chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methylbenzo[d]thiazole
Uniqueness
The uniqueness of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-ethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S3/c1-2-12-4-3-5-13-16(12)19-17(24-13)20-8-10-21(11-9-20)26(22,23)15-7-6-14(18)25-15/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUNESQXUWHTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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